3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Overview
Description
3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a cyclohexylpropanoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, followed by further functionalization to introduce the propanoic acid group.
Cyclohexylpropanoyl Group Introduction: The cyclohexylpropanoyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexylpropanoyl chloride reacts with the chlorophenyl intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the amidation of the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexylpropanoyl moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylpropanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may serve as a precursor for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Medicine
Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Industry
In material science, this compound could be used in the development of new polymers or as an additive to enhance the properties of existing materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl and cyclohexylpropanoyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]butanoic acid
- 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]pentanoic acid
- 3-(4-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid may exhibit unique properties due to the specific positioning of the chlorophenyl and cyclohexylpropanoyl groups. These structural differences can influence its reactivity, biological activity, and physical properties, making it a compound of particular interest for further research and development.
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-(3-cyclohexylpropanoylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c19-15-8-4-7-14(11-15)16(12-18(22)23)20-17(21)10-9-13-5-2-1-3-6-13/h4,7-8,11,13,16H,1-3,5-6,9-10,12H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNPSUJBNXZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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